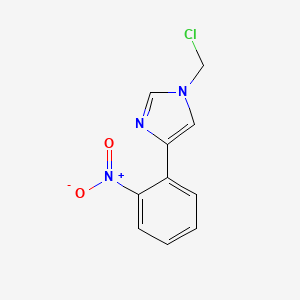
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, also known as CNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. CNI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the inhibition of bacterial cell wall synthesis. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole specifically targets the peptidoglycan layer of the bacterial cell wall, preventing the formation of new cell wall material. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial activity, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics that can target a range of bacterial and fungal pathogens. However, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole. One area of research is the development of new drugs for the treatment of various diseases, including bacterial infections and inflammatory and oxidative stress-related diseases. Another area of research is the optimization of the synthesis method for 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole to yield higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the reaction of 4-(2-nitrophenyl)imidazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole as the main product. This synthesis method has been optimized to yield high purity and yield of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(chloromethyl)-4-(2-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-13-5-9(12-7-13)8-3-1-2-4-10(8)14(15)16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKOXBKBWYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(C=N2)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415929 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

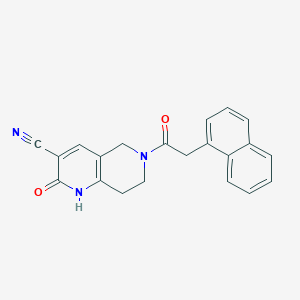
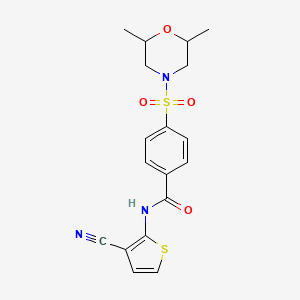
![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

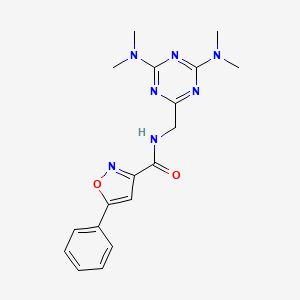
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)


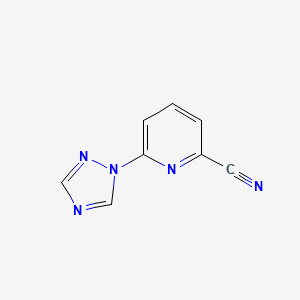
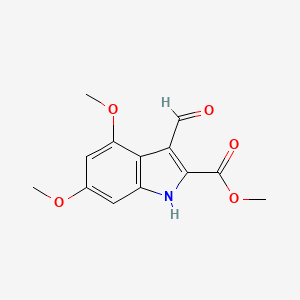
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)
